2-(4-(フラン-2-イル)-1H-ピラゾール-1-イル)エタン-1-オール

概要

説明

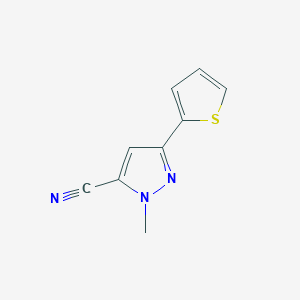

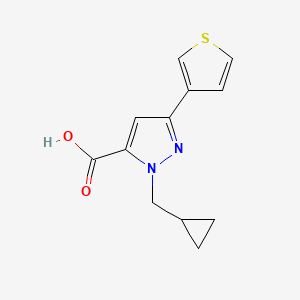

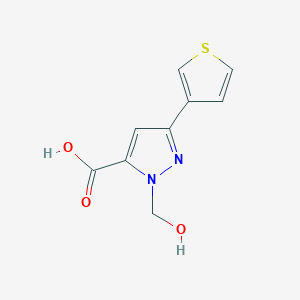

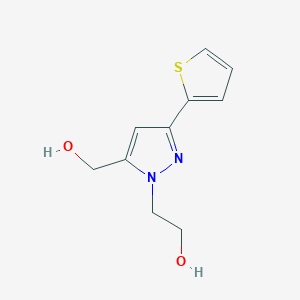

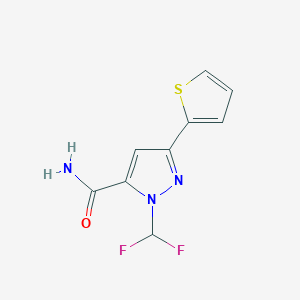

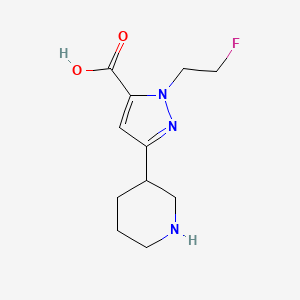

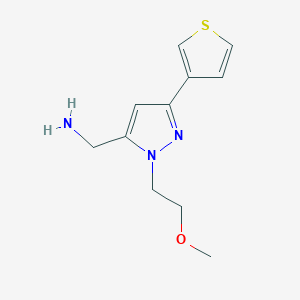

The compound “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a furan ring, a pyrazole ring, and an alcohol group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group present in many organic compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the furan and pyrazole rings. These rings would likely contribute to the overall stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of an alcohol group could make this compound polar and capable of forming hydrogen bonds .科学的研究の応用

抗がん活性

この化合物は、その潜在的な抗がん特性について研究されています。 研究によると、肺癌細胞に対して細胞毒性を示し、さまざまな腫瘍細胞株に対する抗腫瘍活性において有望であることが示されています .

抗菌効力

研究では、この化合物の抗菌結果をアモキシシリンなどの参照薬と比較しており、同等の効果が示されています。さらに、その抗真菌スクリーニングは、T. harzianumやA. niger などの菌株に対して評価されています。

新規誘導体の合成

研究者は、この化合物の構造に基づいて、1,3,4-オキサジアゾール糖誘導体やフリル結合1,3,4-チアジアゾールコアなどの新規誘導体を合成し、ヒト肝癌細胞に対する抗がん活性を研究しています .

官能基化化合物の開発

この化合物は、新規な官能基化1,3,4-チアジアゾール、1,3-チアゾール、およびピラゾリン含有部分を合成するための前駆体として役立ちます。 これらの合成された化合物は、その後、in vitroでの抗菌活性と抗真菌活性について評価されます .

作用機序

Mode of Action

Furan derivatives are known to undergo various reactions, including diels–alder additions to electrophilic alkenes and alkynes . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological system.

Biochemical Pathways

Furan derivatives are known to participate in various reactions, including hydroxymethylation, which gives 1,5-bis(hydroxymethyl)furan . This suggests that the compound might affect similar biochemical pathways and their downstream effects.

Result of Action

Furan derivatives are known to undergo hydrolysis to give levulinic acid . This suggests that the compound might have similar molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-(furan-2-yl)pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,5-7,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVUXLNFBSPJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。